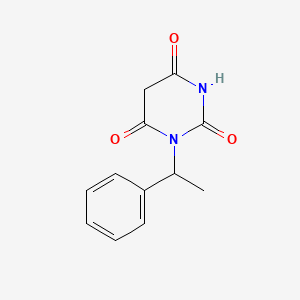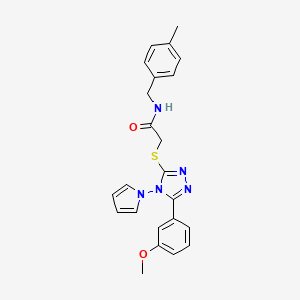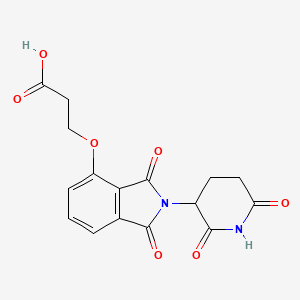
2-Aminomethyl-3-fluoro-4-methylpyridine Dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of AFMPD involves several steps, including fluorination, alkylation, and cyclization. Starting from commercially available precursors, the process typically begins with the introduction of the fluorine atom at the desired position on the pyridine ring. Subsequent alkylation and cyclization steps yield the final product. Detailed synthetic routes can be found in relevant literature .
Scientific Research Applications
Efficient Pyridinylmethyl Functionalization
- This research discusses the functionalization of 2-Fluoro-4-methylpyridine, which is related to the compound . The process includes chlorination, hydrolysis, and methanesulfonylation, leading to the synthesis of a cognition enhancer drug candidate (Pesti et al., 2000).
Synthesis of Related Compounds
- Another study details the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, a compound structurally similar to 2-Aminomethyl-3-fluoro-4-methylpyridine Dihydrochloride (Qunfeng et al., 2012).
Antibacterial Activity
- A study on pyridonecarboxylic acids, which include derivatives of fluoro-methylpyridine, shows significant antibacterial activity, indicating potential medical applications (Egawa et al., 1984).
Photochemical Applications
- Research on the photochemical dimerization of various 2-aminopyridines and 2-pyridones, which are structurally related to the compound of interest, suggests potential applications in photochemical processes (Taylor & Kan, 1963).
Synthesis of Herbicidal Compounds
- A study on the synthesis of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, which are related to this compound, explores their herbicidal activities, indicating agricultural applications (Liu et al., 2005).
Antimicrobial and DNA Interaction Studies
- Silver(I) complexes with 2-amino-3-methylpyridine, a compound similar to the one , have shown considerable antimicrobial activity and DNA interaction properties (Abu-Youssef et al., 2010).
Future Directions
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
Given the compound’s potential as a fluorinated pyridine derivative, it may influence pathways related to fluoropyridines . Fluoropyridines have been associated with various biological activities, including antimicrobial, antiviral, and antitumor effects .
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain largely unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Properties
IUPAC Name |
(3-fluoro-4-methylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5-2-3-10-6(4-9)7(5)8;;/h2-3H,4,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCWTPNZBVTHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)CN)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide](/img/structure/B2907588.png)


![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2907593.png)
![(NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine](/img/structure/B2907595.png)

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2907597.png)
![N-(4-chlorophenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2907599.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907600.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2907601.png)
![4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907602.png)


![6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2907606.png)
